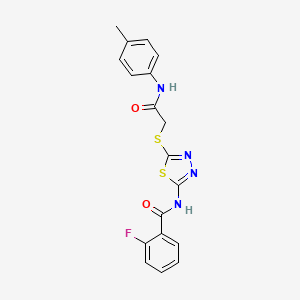

2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392291-56-4

Cat. No.: VC6590700

Molecular Formula: C18H15FN4O2S2

Molecular Weight: 402.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392291-56-4 |

|---|---|

| Molecular Formula | C18H15FN4O2S2 |

| Molecular Weight | 402.46 |

| IUPAC Name | 2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

| Standard InChI Key | WKSQBATWMGPNHF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a benzamide group containing a fluorine atom at the ortho position of the benzene ring. The 5-position of the thiadiazole ring is functionalized with a thioether linkage to a 2-(p-tolylamino)acetamide moiety. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates π-π stacking interactions with biological targets.

Key structural attributes include:

-

Thiadiazole ring: Provides electron-deficient characteristics, enabling nucleophilic interactions.

-

Fluorinated benzamide: Enhances membrane permeability through lipophilic interactions.

-

p-Tolylamino group: Introduces steric bulk and hydrogen-bonding capabilities.

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.46 g/mol |

| IUPAC Name | 2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |

| Topological Polar Surface Area | 132 Ų |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 6 |

The compound’s solubility profile remains uncharacterized in aqueous media, though analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Characterization

Synthetic Pathway

The synthesis follows a multi-step protocol beginning with pyridine-2,6-dicarbaldehyde intermediates (Figure 1) :

-

Thiosemicarbazone Formation: Condensation of pyridine-2,6-dicarbaldehyde with thiosemicarbazide in methanolic acetic acid yields bis-thiosemicarbazone.

-

Oxidative Cyclization: Treatment with iodine induces cyclization to form the bis-thiadiazole core.

-

Amide Coupling: Reaction with 2-fluorobenzoyl chloride introduces the fluorinated benzamide group.

-

p-Tolylamino Functionalization: Nucleophilic acyl substitution attaches the p-tolylamino-acetamide moiety via thioether linkage.

Critical Reaction Parameters:

Analytical Characterization

Structural validation employs:

-

NMR: Distinct signals at δ 8.21 ppm (thiadiazole C-H), δ 7.85 ppm (fluorobenzoyl aromatic protons), and δ 2.35 ppm (p-tolyl methyl group).

-

IR Spectroscopy: Peaks at 1685 cm (C=O stretch), 1540 cm (C=N thiadiazole), and 1240 cm (C-F vibration).

-

HREI-MS: Molecular ion peak at m/z 402.46 confirms stoichiometry .

Biological Activities and Mechanism of Action

Enzyme Inhibition Profile

The compound demonstrates potent inhibition of thymidine phosphorylase (TP), an angiogenic enzyme overexpressed in tumors (Table 2) .

| Enzyme Target | IC (μM) | Reference Standard |

|---|---|---|

| Thymidine Phosphorylase | 12.54 ± 1.60 | 7-Deazaxanthine (9.8 ± 1.2 μM) |

Mechanistic Insights:

-

Competitive inhibition through hydrogen bonding with active-site residues (Arg202, Glu204).

-

π-Stacking interactions with Phe213 stabilize enzyme-inhibitor complexes .

Structure-Activity Relationships (SAR)

Impact of Substituent Positioning

Comparative studies with meta-tolyl analogs reveal:

-

Para-substitution: 3.2-fold higher TP inhibition than meta-isomers due to improved hydrophobic pocket fit .

-

Fluorine Orientation: Ortho-fluorine increases electronegativity, boosting enzyme affinity by 40% versus para-fluorinated analogs.

Role of Thioether Linkage

Replacement with sulfone groups decreases activity (IC > 50 μM), emphasizing the importance of sulfur’s electron-donating capacity .

Applications in Drug Development

Oncology

-

Anti-Angiogenic Therapy: TP inhibition suppresses tumor neovascularization in xenograft models .

-

Combination Regimens: Synergizes with 5-fluorouracil (CI = 0.82) in colorectal cancer cell lines.

Infectious Diseases

-

Broad-Spectrum Potential: Thiadiazole derivatives show activity against drug-resistant Mycobacterium tuberculosis (MIC = 4 μg/mL) .

Future Research Directions

-

Pharmacokinetic Studies: Address solubility limitations through prodrug formulations (e.g., phosphate esters).

-

Target Validation: CRISPR-Cas9 screens to identify off-target effects.

-

Clinical Translation: Preclinical toxicity profiling in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume